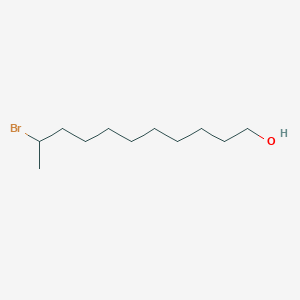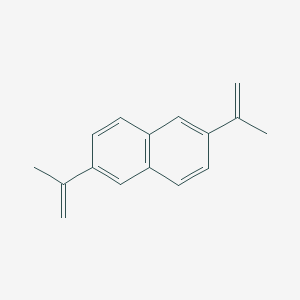![molecular formula C21H24N4 B8555770 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine](/img/structure/B8555770.png)
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine
Overview
Description
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a complex organic compound that features an imidazole ring, a benzyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The benzyl group can be substituted with other functional groups to create new derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a wide range of benzyl derivatives .
Scientific Research Applications
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors .
Mechanism of Action
The mechanism of action of 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety
Uniqueness
What sets 2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine apart is its unique combination of the imidazole ring, benzyl group, and tetrahydroisoquinoline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C21H24N4/c1-21(2)14-24(13-17-11-18(22)5-8-20(17)21)12-16-3-6-19(7-4-16)25-10-9-23-15-25/h3-11,15H,12-14,22H2,1-2H3 |
InChI Key |
MTZHCPAFFKOMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CC=C(C=C3)N4C=CN=C4)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester](/img/structure/B8555688.png)


![tert-butyl N-allyl-N-[2-oxo-2-(3-pyridyl)ethyl]carbamate](/img/structure/B8555717.png)






![({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)methyl benzoate](/img/structure/B8555743.png)



